molecular formula C18H21BrN4O B2667205 N-(4-bromo-2-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide CAS No. 380626-12-0

N-(4-bromo-2-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide

Numéro de catalogue B2667205
Numéro CAS: 380626-12-0
Poids moléculaire: 389.297
Clé InChI: ALSNWIVWTGYOCE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-bromo-2-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide, also known as BRL-15572, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to a class of molecules called piperazine derivatives, which have been extensively studied for their pharmacological properties.

Applications De Recherche Scientifique

ACAT Inhibitors for Cardiovascular Diseases

Compounds structurally related to N-(4-bromo-2-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide have been explored as potent inhibitors of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1), suggesting potential for treating diseases involving ACAT-1 overexpression, such as atherosclerosis. Enhanced aqueous solubility and improved oral absorption were observed in these studies, indicating favorable pharmacokinetic properties for clinical application (Shibuya et al., 2018).

Anticonvulsant Activity

Piperazine derivatives have been synthesized and evaluated for their anticonvulsant activity, with some showing protection in animal models of epilepsy. This suggests potential therapeutic applications for compounds with similar structural features in the treatment of neurological disorders (Obniska et al., 2015).

Acetylcholinesterase Inhibitors for Alzheimer's Disease

Research into new thiazole-piperazine derivatives has identified potent inhibitors of acetylcholinesterase, an enzyme target for Alzheimer's disease treatment. These findings highlight the potential of structurally similar compounds for developing new therapies for neurodegenerative disorders (Yurttaş et al., 2013).

Motilin Receptor Agonists for Gastrointestinal Disorders

Studies have identified small molecule motilin receptor agonists with promising pharmacokinetic profiles and potentiation of gastrointestinal contractions. These compounds could be useful in treating gastrointestinal motility disorders, indicating a potential research direction for compounds like N-(4-bromo-2-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide (Westaway et al., 2009).

Memory Enhancement

Research on piperazin-1-yl derivatives has explored their effects on memory enhancement in mice, suggesting the potential of similar compounds in treating cognitive impairments or enhancing cognitive abilities (Li Ming-zhu, 2008).

Anticancer Activity

The synthesis and evaluation of benzimidazole-piperazine derivatives have demonstrated significant anticancer activity against various human cancer cell lines. This suggests that compounds with similar structural features could be explored as potential anticancer agents (Boddu et al., 2018).

Propriétés

IUPAC Name

N-(4-bromo-2-methylphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN4O/c1-14-12-15(19)5-6-16(14)21-18(24)13-22-8-10-23(11-9-22)17-4-2-3-7-20-17/h2-7,12H,8-11,13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALSNWIVWTGYOCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)CN2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-2-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.